1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 5-Bromo-2,3-difluoro-4-methylphenylboronic acid
- (5-Bromo-2,3-difluoro-4-methylphenyl)methanol
- (5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C9H4BrF5O |
---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrF5O/c1-3-5(10)2-4(7(12)6(3)11)8(16)9(13,14)15/h2H,1H3 |
InChI Key |
LCPGZPZFWJDOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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